Ruthenium Complex Formation: Different Coordination Stoichiometry vs. Benzimidazole-2-carboxylic Acid
In ruthenium coordination chemistry, 1-methyl-1H-imidazole-2-carboxylic acid (MeIm-2-COOH) yields a distinct complex stoichiometry compared to 1H-benzimidazole-2-carboxylic acid (BIm-2-COOH). Under identical synthetic conditions with [RuCl2(PPh3)3] in methanol, MeIm-2-COOH forms a monodentate complex [RuCl2(MeIm-2-COO)(PPh3)2] with a 1:1 ligand-to-metal ratio, whereas BIm-2-COOH forms a bidentate complex [Ru(BIm-2-COO)2(PPh3)2] with a 2:1 ligand-to-metal ratio [1]. The X-ray crystallographic analysis confirmed these structural assignments [1].
| Evidence Dimension | Complex stoichiometry (ligand:metal) |
|---|---|
| Target Compound Data | [RuCl2(MeIm-2-COO)(PPh3)2] – 1:1 ligand-to-metal ratio |
| Comparator Or Baseline | [Ru(BIm-2-COO)2(PPh3)2] – 2:1 ligand-to-metal ratio |
| Quantified Difference | Target compound yields monodentate complex with chloride retention; comparator yields bidentate complex without chloride |
| Conditions | Reaction with [RuCl2(PPh3)3] in methanol solutions at room temperature |
Why This Matters
The distinct stoichiometry directly impacts metal center coordination environment, complex stability, and subsequent reactivity profiles, making ligand selection critical for reproducible ruthenium complex synthesis.
- [1] Fetzer I, et al. Synthesis, characterization and molecular structure of ruthenium complexes containing imidazole-2-carboxylic acid derivatives. Polyhedron. 2012;40(1):125-133. View Source
